molecular formula C12H15BClNO4 B1420478 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073353-99-7

2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1420478
M. Wt: 283.52 g/mol
InChI Key: OGXVNFUFZOAUNA-UHFFFAOYSA-N
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Description

The compound “2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester with a nitro group and a chlorine atom on the phenyl ring . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

Boronic esters are known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The nitro group can be reduced to an amine, and the chlorine atom can be displaced by nucleophiles .

Scientific Research Applications

Synthesis of Novel Compounds

A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized for potential use in new material applications, such as LCD technology, and are being tested for therapeutic potential in neurodegenerative diseases (Das et al., 2015). Additionally, the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes has been reported, with a focus on their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).

Material Science and Electronics

Research has been conducted on the synthesis of benzyloxycyanophenylboronic esters, exploring their potential applications in material science (El Bialy et al., 2011). Furthermore, a study on the development of a new building block for the synthesis of silicon-based drugs and odorants showcased the versatility of related compounds in creating biologically active derivatives (Büttner et al., 2007).

Chemical Synthesis Techniques

The synthesis and molecular structure of specific dioxaborolane compounds have been explored, contributing to the understanding of their properties and potential applications in chemical synthesis (Coombs et al., 2006). Another study designed and synthesized a pilot library of boronate-substituted stilbenes, revealing their lipogenic inhibitory effect and potential as lipid-lowering drugs (Das et al., 2011).

Electrochemical Analysis

Electrochemical properties and reactions of sulfur-containing organoboron compounds have been examined, providing insights into their oxidation potentials and reactions with nucleophiles, contributing to the field of electrochemistry (Tanigawa et al., 2016).

Safety And Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. In general, compounds with nitro groups can be explosive, and compounds with halogens can be harmful if inhaled, ingested, or in contact with skin .

properties

IUPAC Name

2-(5-chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)9-7-8(14)5-6-10(9)15(16)17/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXVNFUFZOAUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674720
Record name 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1073353-99-7
Record name 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073353-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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